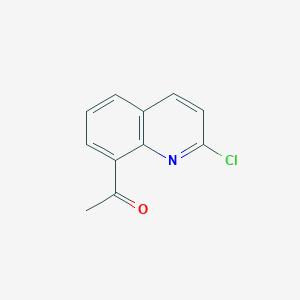

2-Chloro-4-methyl-1,5-naphthyridine

Vue d'ensemble

Description

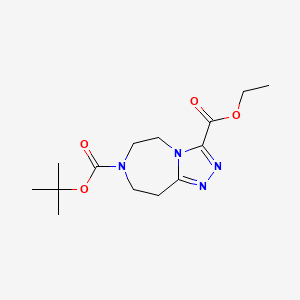

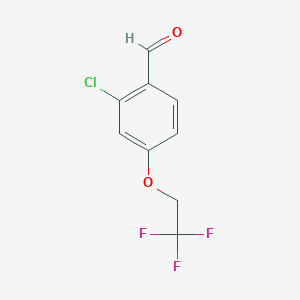

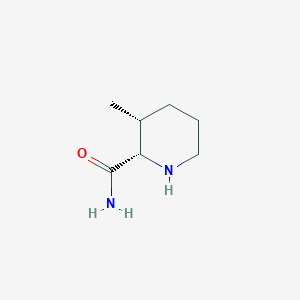

“2-Chloro-4-methyl-1,5-naphthyridine” is a heterocyclic compound with the chemical formula C9H7ClN2. It has a molecular weight of 178.62 g/mol .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methyl-1,5-naphthyridine” consists of a naphthyridine core, which is a bicyclic compound containing two nitrogen atoms . The compound has a chlorine atom at the 2nd position and a methyl group at the 4th position.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-4-methyl-1,5-naphthyridine” were not found, 1,5-naphthyridines in general can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Applications De Recherche Scientifique

Ligand Construction and Metal Complexes

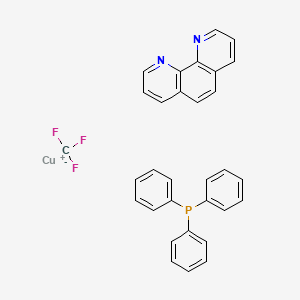

2-Chloro-4-methyl-1,5-naphthyridine has been utilized in the construction of bridging ligands for metal complexes. Specifically, it has been transformed into bidentate and tridentate ligands using Stille coupling or Friedlander condensation methodologies, which were then used to create heteroleptic mono- and dinuclear Ru(II) complexes. These complexes demonstrated varying communication efficiency between metal centers, as evidenced by their electrochemical properties. Additionally, protonation of uncomplexed nitrogen atoms in these complexes led to shifts in absorption bands, indicative of changes in electronic structure (Singh & Thummel, 2009).

Synthesis and Structural Analysis of Complexes

2-Chloro-4-methyl-1,5-naphthyridine is also a key component in the synthesis of novel tris-naphthyridyl compounds and their corresponding Cu(I) and Pb(II) complexes. The compounds and complexes have been characterized through X-ray diffraction, MS, NMR, and elemental analysis. Structural analysis revealed large conjugated architectures and the ability of these compounds to undergo reversible hydrogen transfer and geometric configuration conversion, highlighting their potential in various applications. Additionally, molecular energy changes accompanying these processes were calculated, providing insights into their electronic properties (Gan et al., 2011).

Orientations Futures

The future directions of “2-Chloro-4-methyl-1,5-naphthyridine” and similar compounds could involve further exploration of their synthesis, reactivity, and applications. These compounds have significant importance in the field of medicinal chemistry due to their diverse biological activities . They could also be used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Mécanisme D'action

Target of action

Naphthyridines are a class of compounds that have shown a variety of biological activities, suggesting they interact with multiple targets. The specific targets would depend on the particular structure and functional groups of the naphthyridine .

Mode of action

The mode of action of naphthyridines can vary widely, depending on their specific structure and the biological target they interact with. Some naphthyridines have been shown to interact with targets through mechanisms such as hydrogen bonding or hydrophobic interactions .

Biochemical pathways

Naphthyridines can affect various biochemical pathways depending on their specific targets. For example, some naphthyridines have been shown to inhibit enzymes, potentially affecting the biochemical pathways those enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of naphthyridines can vary depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

Result of action

The molecular and cellular effects of naphthyridines can vary widely, depending on their specific targets and mode of action. Some naphthyridines have been shown to have antimicrobial, anticancer, or anti-inflammatory effects .

Action environment

The action, efficacy, and stability of naphthyridines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

2-chloro-4-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMZMQFJBUYHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)

![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)